molecular formula C13H18BN3O2 B581834 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine CAS No. 1626335-94-1

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Cat. No.: B581834
CAS No.: 1626335-94-1
M. Wt: 259.116
InChI Key: MNGUVGDDCFPANK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₈BN₃O₂
Molecular Weight: 259.118 g/mol
CAS Registry Number: 1626335-94-1
ChemSpider ID: 44254249
Key Features:
This compound is a boronic ester derivative of 1H-indazol-3-amine, featuring a pinacol-protected boronate group at the 7-position of the indazole ring. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)16-17-11(8)15/h5-7H,1-4H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGUVGDDCFPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazole-7-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The boronic acid group in the compound is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, which are common in the active sites of many proteases and kinases.

Cellular Effects

The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, 3-Amino-1H-indazole-7-boronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme function, which in turn affects various biochemical pathways. Additionally, the compound can bind to specific proteins and alter their conformation, thereby modulating their activity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water or other reactive species. This degradation can lead to a decrease in the compound’s efficacy and changes in its biological activity.

Dosage Effects in Animal Models

The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

3-Amino-1H-indazole-7-boronic acid pinacol ester is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Amino-1H-indazole-7-boronic acid pinacol ester within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution within the cell. The localization and accumulation of the compound in specific cellular compartments can influence its activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 3-Amino-1H-indazole-7-boronic acid pinacol ester is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical information:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15_{15}H18_{18}BNO2_{2}
Molecular Weight 275.11 g/mol
CAS Number 2189684-53-3

The biological activity of this compound has been linked to its role as a potential inhibitor of various cellular pathways implicated in cancer progression.

  • Tubulin Inhibition : Similar compounds have shown efficacy in disrupting microtubule dynamics by binding to the colchicine site on tubulin. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
  • Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is crucial for estrogen-dependent cancers like breast cancer .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indazole compounds can significantly inhibit cell proliferation in various cancer cell lines. For example:

  • MCF-7 Cells : The compound showed an IC50_{50} value indicating potent antiproliferative activity against MCF-7 breast cancer cells .
  • MDA-MB-231 Cells : The compound also exhibited activity against triple-negative breast cancer cells (MDA-MB-231), suggesting a broad spectrum of action against different breast cancer subtypes .

Case Studies

Several case studies have highlighted the potential of indazole derivatives in cancer treatment:

  • Study on Tubulin Binding : A study reported that indazole derivatives could bind effectively to tubulin and induce mitotic catastrophe in MCF-7 cells. The immunofluorescence analysis confirmed the targeting of tubulin and subsequent multinucleation as a marker for cell death .
  • Dual Action Compounds : Research has identified compounds that not only inhibit tubulin polymerization but also act as aromatase inhibitors. These dual-action properties enhance their therapeutic potential against estrogen receptor-positive tumors .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antiproliferative Significant inhibition in MCF-7 and MDA-MB-231 cells
Tubulin Inhibition Induction of apoptosis via microtubule disruption
Aromatase Inhibition Potential dual action against estrogen-dependent cancers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural analogues of the target compound, emphasizing substituent positions, molecular variations, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (Target) 1626335-94-1 C₁₃H₁₈BN₃O₂ Boronate at C7, NH₂ at C3 259.12 Cross-coupling reactions, pharmaceutical intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 953411-16-0 C₁₃H₁₈BN₃O₂ Boronate at C4, NH₂ at C3 259.11 Structural isomer for regioselective coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 849776-88-1 C₁₃H₁₈BN₃O₂ Boronate at C5, NH₂ at C3 259.12 Analogous coupling applications; positional isomer
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 1220220-18-7 C₁₄H₂₀BN₃O₂ N1-methylation, boronate at C5, NH₂ at C3 273.14 Enhanced stability for proteolysis-targeting chimera (PROTAC) synthesis
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine 2189684-53-3 C₁₅H₁₈BClF₃N₃O₂ Cl at C4, trifluoroethyl at N1, boronate at C7 375.58 Anticancer agent precursor; halogenation improves metabolic stability

Physicochemical Properties

  • Solubility : Most analogues exhibit poor aqueous solubility, requiring organic solvents (e.g., THF, DCM) for handling .
  • Stability : Boronic esters are moisture-sensitive; storage at -20°C under inert atmosphere is recommended .

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